PF-04856264

Description

Historical Context of PF-04856264 Discovery in Voltage-Gated Sodium Channel Pharmacology

The pursuit of selective inhibitors for voltage-gated sodium channel (NaV) subtypes has been a long-standing challenge in pharmacology, largely due to the high degree of structural conservation across the nine different human isoforms (NaV1.1–1.9). acs.org Non-selective blockade often leads to undesirable effects, limiting therapeutic utility. A major breakthrough occurred in 2013 with the discovery of a novel class of aryl sulfonamide inhibitors by McCormack and colleagues. acs.org This research identified this compound as a potent and selective inhibitor of the human NaV1.7 channel. pnas.org

A key aspect of this discovery was the identification of a unique binding site. Unlike traditional local anesthetics that target the channel's pore, this compound interacts with the voltage-sensing domain (VSD) of homologous Domain 4 (VSD4). pnas.orgnih.govfrontiersin.org This site, being more divergent among NaV subtypes, presented a new opportunity for achieving the desired selectivity. uq.edu.au this compound was found to be a state-dependent modulator, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel. nih.govfrontiersin.orgnih.gov

Significance of Voltage-Gated Sodium Channel NaV1.7 as a Therapeutic Target in Contemporary Research

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, has emerged as a high-priority therapeutic target, particularly for pain, based on compelling human genetic evidence. pnas.orgnih.govusc.edu This channel is predominantly expressed in peripheral sensory neurons where it acts as a threshold channel, amplifying subthreshold depolarizations to regulate neuronal excitability. acs.org

The significance of NaV1.7 is underscored by the dramatic phenotypes associated with its mutations. Gain-of-function mutations, which make the channel overactive, are linked to severe inherited pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD). mdpi.comfrontiersin.orgfrontiersin.org Conversely, rare loss-of-function mutations result in congenital insensitivity to pain (CIP), a condition where individuals cannot perceive pain but have otherwise normal sensory, cognitive, and motor functions. nih.govmdpi.comnih.gov This genetic validation provides a powerful rationale for the development of NaV1.7 inhibitors, with the hypothesis that pharmacologically mimicking the loss-of-function state could produce effective analgesia. acs.orgnih.gov The channel's critical role in initiating pain signals makes it an attractive, human-validated target for novel non-opioid pain therapies. mdpi.comresearchgate.net

Overview of this compound's Role in NaV1.7 Inhibitor Development

This compound is a foundational compound in the development of modern, selective NaV1.7 inhibitors. As a novel aryl sulfonamide, its key contribution lies in its demonstrated potency and selectivity for NaV1.7, achieved by targeting the VSD4. pnas.orgnih.gov Research has shown that this compound is a state-dependent inhibitor that preferentially binds to the open/inactivated state of the NaV1.7 channel. nih.gov

Its selectivity has been quantified in various studies. It inhibits human NaV1.7 with high potency while showing significantly less activity against other NaV subtypes, including those critical for cardiac (NaV1.5) and central nervous system function. pnas.orgnih.govnih.gov This selectivity profile established a new benchmark and validated the VSD4 as a viable site for developing subtype-specific drugs.

| NaV Subtype | pIC₅₀ (± SEM) | IC₅₀ |

|---|---|---|

| hNaV1.7 | 6.53 (± 0.1) | ~295 nM |

| hNaV1.2 | 4.87 (± 0.3) | ~13.5 µM |

| hNaV1.1 | 3.61 (± 0.1) | ~245 µM |

| hNaV1.6 | 3.53 (± 0.1) | ~295 µM |

| hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.8 | No inhibitory activity up to 300 µM | >300 µM |

Note: IC₅₀ values are calculated from pIC₅₀ for illustrative purposes. A higher pIC₅₀ value indicates greater potency.

Furthermore, this compound served as a crucial chemical scaffold for further optimization. The insights gained from studying its interaction with NaV1.7 led directly to the design and discovery of PF-05089771, a more potent and optimized version that was advanced into clinical trials. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net Thus, this compound is best understood as a pioneering research tool and a direct precursor to clinical candidates, fundamentally shaping the trajectory of NaV1.7 inhibitor development.

| Species | IC₅₀ (nM) |

|---|---|

| Human | 28 |

| Cynomolgus Monkey | 19 |

| Dog | 42 |

| Mouse | 131 |

Propriétés

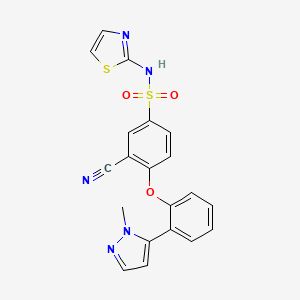

IUPAC Name |

3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSKJVIBSRUWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235397-05-3 | |

| Record name | 1235397-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preclinical Efficacy and Mechanistic Studies of Pf-04856264

In Vitro Electrophysiological Investigations of PF-04856264

Patch-clamp electrophysiology assays on HEK293 cells expressing human NaV1.7 channels revealed that this compound is a potent inhibitor, with an IC50 of 28 nM. medchemexpress.compnas.org The compound exhibits state-dependent inhibition, preferentially binding to and stabilizing the inactivated state of NaV1.7. pnas.orgmdpi.com This is evidenced by the significant inhibition of NaV1.7 currents when cells are held at a depolarized potential that promotes inactivation, compared to minimal inhibition at a hyperpolarized resting potential. pnas.org Specifically, 1 µM of this compound caused 91% inhibition when a test pulse was preceded by an 8-second conditioning step to -75 mV, while showing little effect on currents elicited from a holding potential of -120 mV. pnas.org

Optical electrophysiology studies further confirmed the state-dependent nature of this compound's inhibitory action. harvard.edunih.govelifesciences.org A sustained depolarization was shown to strongly potentiate the inhibitory effect of the compound on NaV1.7. harvard.edunih.gov The potency of this compound is also influenced by the resting membrane potential, with an IC50 of 43 nM observed at a resting potential of approximately -70 mV, which is more depolarized than the typical resting potential of the tested cells. harvard.edu

The selectivity of this compound for NaV1.7 is a key characteristic. It shows significantly less potency against other NaV subtypes, including NaV1.3 and NaV1.5, with IC50 values greater than 10 µM for these channels. pnas.org Further testing revealed over 40-fold selectivity for NaV1.7 over all other NaV subtypes and over 1000-fold selectivity over NaV1.4, NaV1.5, and NaV1.6. mdpi.comnih.gov The compound's interaction with the voltage sensor in Domain IV is believed to be responsible for this selectivity. nih.gov

Table 1: Inhibitory Potency (IC50) of this compound on Various NaV Channel Subtypes

| NaV Subtype | Species | IC50 (nM) | Reference |

|---|---|---|---|

| NaV1.7 | Human | 28 | medchemexpress.compnas.org |

| NaV1.7 | Mouse | 131 | medchemexpress.comglpbio.com |

| NaV1.7 | Cynomolgus Monkey | 19 | medchemexpress.comglpbio.com |

| NaV1.7 | Dog | 42 | medchemexpress.comglpbio.com |

| NaV1.7 | Rat | 4200 | pnas.org |

| NaV1.3 | Human | >10,000 | pnas.org |

| NaV1.5 | Human | >10,000 | pnas.org |

| NaV1.1 | Human | ~245,000 (pIC50 3.61) | mdpi.comnih.gov |

| NaV1.2 | Human | ~13,500 (pIC50 4.87) | mdpi.comnih.gov |

| NaV1.6 | Human | ~295,000 (pIC50 3.53) | mdpi.comnih.gov |

Studies on acutely dissociated rat small-diameter dorsal root ganglion (DRG) neurons, where NaV1.7 is endogenously expressed, have provided insights into the effects of this compound on neuronal excitability. ucl.ac.uk NaV1.7 channels in DRG neurons play a crucial role in amplifying sub-threshold potentials to generate action potentials, a key process in pain signaling. mdpi.com The application of a NaV1.7 activator, the scorpion toxin OD1, to the receptive fields of A- and C-fibers in DRG neurons has been shown to induce spontaneous action potential firing. mdpi.com This effect is consistent with the biophysical properties of NaV1.7, which, when activated, depolarize the membrane closer to the resting potential, leading to increased excitability. mdpi.com While direct studies on the effect of this compound on the excitability of DRG neurons are not extensively detailed in the provided search results, its potent and selective inhibition of NaV1.7 suggests it would counteract the hyperexcitability induced by NaV1.7 activation.

Voltage-Clamp and Current-Clamp Studies on NaV1.7 Expressing Cells

In Vivo Efficacy Studies of this compound in Pain Models

A novel mouse model of NaV1.7-mediated pain utilizing the intraplantar injection of the scorpion toxin OD1, a NaV1.7 activator, has been instrumental in evaluating the in vivo efficacy of NaV1.7 inhibitors. nih.govresearchgate.net Intraplantar injection of OD1 induces spontaneous pain behaviors, which are significantly reduced in mice with a genetic knockout of NaV1.7. nih.govresearchgate.net

This compound has demonstrated significant efficacy in this model. nih.govresearchgate.net When administered both locally (intraplantar) and systemically (intraperitoneal), this compound effectively reversed the spontaneous pain behaviors induced by OD1. nih.govnih.govresearchgate.net This suggests that the compound can access its target and exert its analgesic effects through different routes of administration in this specific pain model. nih.govnih.gov

Table 2: Efficacy of this compound in the OD1-Induced Spontaneous Pain Model

| Administration Route | Finding | Reference |

|---|---|---|

| Local (Intraplantar) | Concentration-dependently reversed spontaneous pain behaviors. | nih.gov |

| Systemic (Intraperitoneal) | Significantly reduced spontaneous pain behaviors. | medchemexpress.comnih.gov |

In contrast to its efficacy in the OD1-induced pain model, this compound has shown a lack of effect in several standard inflammatory pain models. researchgate.netmdpi.com These models, which include the formalin test, the carrageenan-induced inflammation model, and the complete Freund's adjuvant (CFA)-induced inflammation model, are widely used to screen for analgesic compounds. mdpi.comencyclopedia.pub Despite its high affinity and potency for NaV1.7, this compound did not reduce pain behaviors in these models in mice. researchgate.netmdpi.comresearchgate.net This highlights that high in vitro potency against NaV1.7 does not always translate to broad efficacy across different pain states. mdpi.com

Table 3: Efficacy of this compound in Inflammatory Pain Models

| Pain Model | Finding | Reference |

|---|---|---|

| Formalin Test | No effect in reducing pain behaviors. | researchgate.netmdpi.com |

| Carrageenan-induced Inflammation | No effect in reducing pain behaviors. | researchgate.netmdpi.com |

| Complete Freund's Adjuvant (CFA) | No effect in reducing pain behaviors. | researchgate.netmdpi.com |

The assessment of this compound in preclinical models of neuropathic pain has yielded mixed results. Neuropathic pain arises from damage to the somatosensory nervous system and is a key area of focus for the development of novel analgesics. tandfonline.comtandfonline.com While many preclinical studies of NaV1.7 blockers have shown efficacy in neuropathic pain models, the data for this compound is less clear-cut. tandfonline.comnih.gov

One study noted that this compound was able to partially reduce pain behaviors in a model of surgery-induced mechanical allodynia when injected locally. researchgate.netmdpi.com However, no effect was observed when it was administered systemically in the same model. researchgate.netmdpi.comresearchgate.net This suggests that while the compound can have a local effect on neuropathic pain, it may not achieve sufficient concentrations at the target site to be effective when given systemically in this particular model. mdpi.comnih.gov The lack of reported in vivo efficacy for this compound in other standard neuropathic pain models suggests that its preference for the slow-inactivated state of NaV1.7 may not translate to significant analgesic effects in these conditions. uq.edu.au

This compound in Post-Surgical Pain Models

The selective NaV1.7 inhibitor this compound has been evaluated in preclinical models of post-surgical pain. nih.gov In a mouse model involving incision of the plantar skin and underlying muscle, local administration of this compound was shown to reduce mechanical allodynia. nih.govresearchgate.net Specifically, local intraplantar injection of this compound increased the paw withdrawal threshold in mice 24 hours after surgery, indicating a reduction in pain hypersensitivity. researchgate.net

However, when administered systemically, this compound did not demonstrate the same analgesic effect in this post-surgical pain model. researchgate.net Studies have shown that systemic administration did not change the paw withdrawal threshold compared to vehicle injections. researchgate.net This suggests a discrepancy between the local and systemic efficacy of the compound in the context of acute post-surgical pain. researchgate.netmdpi.comnih.gov The hind paw incision model is considered a reliable simulation of the inflammatory pain process observed in patients following surgery. mdpi.com

Synergistic and Combination Therapy Research with this compound

Research has indicated that while this compound may have limited analgesic effects on its own in certain pain models, its efficacy can be significantly enhanced when combined with other agents. nih.govproteopedia.orgnih.gov Studies in inflammatory pain models found that selective NaV1.7 inhibitors like this compound, when administered with subtherapeutic doses of opioids, produced profound analgesia. nih.govproteopedia.orgnih.govugent.be This synergistic effect was also observed when this compound was co-administered with the enkephalinase inhibitor thiorphan. nih.govproteopedia.orgnih.govacs.orgucl.ac.uk These findings suggest that in specific inflammatory models, the analgesic activity of peripherally restricted NaV1.7 inhibitors may require combination with an opioid or an agent that increases endogenous opioid levels. nih.govproteopedia.orgnih.govacs.org The potentiation of analgesic effects through this combination approach points to a potential therapeutic strategy involving multimodal action. nih.govucl.ac.uk

Table 1: Effect of this compound in Combination with Opioids/Enkephalinase Inhibitors

| Combination Agent | Observed Effect in Preclinical Models | Finding |

| Opioids (subtherapeutic dose) | Profound analgesia | Synergistic |

| Thiorphan (Enkephalinase Inhibitor) | Profound analgesia | Synergistic |

The synergistic potential of this compound has been explored in combination with KB-R7943, an inhibitor of the sodium-calcium exchanger (NCX). nih.gov In a model of cancer-induced bone pain (CIBP), the co-administration of this compound and KB-R7943 resulted in a significant amplification of analgesic effects, demonstrating strong synergy. nih.gov The combination index (CI), a measure of interaction, indicated that this synergy is dose-dependent. researchgate.net For instance, combinations at 1/2 and 1/4 of the half-maximal effective dose (ED₅₀) produced strong synergistic effects, while a lower dose combination resulted in an antagonistic interaction. nih.govresearchgate.net The strongest synergy was observed at a 2:1 ratio of this compound to KB-R7943. researchgate.net

Mechanistic studies provide insight into this synergy at a cellular level. nih.gov In isolated dorsal root ganglia (DRG) neurons, the combination of this compound and KB-R7943 was more effective at reducing neuronal excitability than either compound alone. nih.govresearchgate.net Calcium imaging experiments showed that the dual inhibition led to the most pronounced reduction in intracellular calcium influx following neuronal stimulation. nih.govresearchgate.net Furthermore, patch-clamp recordings demonstrated that the combination substantially increased the threshold potential for firing action potentials, thereby stabilizing the neuronal membrane and reducing its susceptibility to activation. nih.gov These findings suggest that the dual inhibition of NaV1.7 and NCX1 reduces sensory neuron excitability and enhances membrane stability, which contributes to the synergistic analgesic effects observed in vivo. nih.gov

Table 2: Synergy Analysis of this compound and KB-R7943 Combination

| Dose Combination (this compound : KB-R7943) | Combination Index (CI) Value | Interaction |

| 1/2 ED₅₀ | 0.119 | Strong Synergy |

| 1/4 ED₅₀ | 0.783 | Synergy |

| 1/8 ED₅₀ | 2.263 | Antagonism |

Translational Research and Clinical Implications of Pf-04856264

Development of PF-04856264 Derivatives and Clinical Candidates (e.g., PF-05089771)

The development of this compound, a potent and state-dependent modulator of the NaV1.7 channel, was a crucial step in establishing the voltage-sensing domain (VSD) as a viable target for achieving subtype selectivity. frontiersin.org This compound, an aryl sulfonamide, demonstrated a binding preference for the inactivated state of the NaV1.7 channel. frontiersin.org However, the quest for an optimized clinical candidate led to the modification of this compound, resulting in the discovery of PF-05089771. researchgate.net

The optimization efforts focused on enhancing the compound's properties, including metabolic stability and selectivity, to create a more suitable candidate for human trials. researchgate.net PF-05089771 emerged as a more potent and safer clinical candidate. researchgate.net It exhibited a potency of 15 nM for human NaV1.7 and demonstrated high selectivity, being over 600 times more selective for NaV1.7 than for NaV1.3, NaV1.4, NaV1.5, and NaV1.8. frontiersin.org Its selectivity over NaV1.2 and NaV1.6 was more modest, at approximately 8-fold and 11-fold, respectively. frontiersin.org This improved profile propelled PF-05089771 into multiple clinical trials to assess its efficacy as an analgesic. frontiersin.org

Table 1: Selectivity Profile of this compound and its Derivative PF-05089771 This table is interactive. You can sort and filter the data.

| Compound | Target | Potency (IC50) | Selectivity Profile |

|---|---|---|---|

| This compound | hNaV1.7 | 28 nM | >10 µM for NaV1.3 and NaV1.5, demonstrating high selectivity. frontiersin.org |

| PF-05089771 | hNaV1.7 | 15 nM | >600-fold vs. NaV1.3, NaV1.4, NaV1.5, NaV1.8; ~8-fold vs. NaV1.2; ~11-fold vs. NaV1.6. frontiersin.org |

Challenges in Translating Preclinical Findings of this compound to Clinical Efficacy

Despite the high potency and selectivity of compounds in the this compound lineage, their translation from promising preclinical results to effective clinical analgesia has been unsuccessful. This failure highlights several critical challenges in analgesic drug development.

A significant hurdle for NaV1.7 inhibitors, including the derivative PF-05089771, has been their pharmacokinetic properties. mdpi.com The disappointing analgesic performance of these small molecules in clinical settings has been widely attributed to their high binding to plasma proteins. frontiersin.orgmdpi.com This high level of binding is problematic because it leads to low concentrations of the free, unbound drug at the target binding site on the NaV1.7 channel. frontiersin.orgmdpi.com Concerns regarding variable clearance in preclinical species and the resulting difficulty in predicting human pharmacokinetics were so significant that they prompted a human microdose study for PF-05089771 to get a clearer picture of its clinical pharmacokinetic profile. researchgate.net

Achieving sufficient target engagement in vivo has been a major challenge. Even with a potent molecule, robust analgesia may require extremely high, and potentially complete, inhibition of NaV1.7 channels. researchgate.net Studies have shown that for many NaV1.7 inhibitors, the serum concentration required to produce even moderate analgesia in animal models greatly surpasses their in vitro IC50 values. researchgate.net In the case of this compound, while it was effective at reversing pain in a specific mouse model where the NaV1.7 channel was directly activated by a toxin, higher than expected doses were needed to elicit this effect, hinting at a disconnect between in vitro potency and in vivo target engagement. nih.gov Ultimately, the clinical failure of its derivative, PF-05089771, was attributed to poor target engagement, suggesting that an adequate amount of the drug did not reach or effectively block the NaV1.7 channels in patients to produce a pain-relieving effect. nih.gov

A profound discordance exists between the preclinical testing of NaV1.7 inhibitors and their clinical evaluation. nih.gov Despite encouraging data in rodent models, these selective inhibitors have consistently failed to demonstrate efficacy in human trials. nih.govnih.gov Analysis reveals critical differences in study design that likely contribute to this translational failure:

Pain Models: Preclinical studies most commonly used models of inflammatory pain. In contrast, clinical trials for these compounds almost exclusively focused on neuropathic pain, a condition for which NaV1.7 channels may not be as critical. nih.govnih.gov For instance, this compound failed to show analgesic effects in several mouse models of inflammatory pain when administered systemically. mdpi.comucl.ac.uk Its successor, PF-05089771, subsequently failed to show a significant improvement over placebo in a clinical trial for diabetic peripheral neuropathy. frontiersin.orgucl.ac.uk

Pain Assessment: Preclinical research almost exclusively measured evoked pain (a response to a specific stimulus), whereas clinical trials typically assessed patients' average pain intensity, which includes both spontaneous and evoked pain. nih.govnih.gov

Dosing Regimen: Nearly all preclinical studies administered a single dose of the drug. Clinical trials, however, use repeat dosing schedules, which can reveal issues like tolerance or other slow-developing processes that would be missed in single-dose animal studies. nih.govnih.gov

Subject Population: Preclinical studies often rely on young, male rodents with limited genetic diversity, which does not reflect the heterogeneity of the human patient population in clinical trials. nih.govnih.gov

Target Engagement and Coverage Considerations

Implications of this compound Research for Future Analgesic Drug Discovery

The extensive research into this compound and its derivatives, while not yielding a successful therapeutic, has provided invaluable insights for the field of analgesic drug discovery. The failure to translate potent and selective NaV1.7 inhibition into clinical efficacy has underscored several critical lessons.

It is now clear that high in vitro potency and target selectivity are not, by themselves, sufficient to guarantee in vivo analgesic efficacy. mdpi.com The experience with this compound family has shifted focus toward the critical importance of pharmacokinetics, particularly overcoming challenges like high plasma protein binding to ensure adequate target engagement. frontiersin.orgmdpi.com Furthermore, the research highlights the urgent need for better and more clinically relevant preclinical models that accurately reflect the pain conditions and patient populations being targeted in the clinic. nih.govnih.gov

Future drug discovery efforts may need to explore novel chemical structures that not only have high affinity but also improved stability, clearance rates, and longer residence times at the NaV1.7 channel. mdpi.comresearchgate.net The challenges faced by this compound have forced a re-evaluation of the "one target, one drug" approach, suggesting that combination therapies or molecules with different mechanisms of action might be required to achieve robust analgesia. researchgate.net

Advanced Methodologies in Pf-04856264 Research

Optical Electrophysiology for High-Throughput Screening and Mechanistic Studies of PF-04856264

A significant technological advance in the study of ion channels like NaV1.7 has been the development of all-optical electrophysiology. nih.govnih.govelifesciences.orgresearchgate.net This method offers a powerful alternative to traditional patch-clamp techniques, which, while providing detailed information, are not well-suited for screening large numbers of compounds due to their low throughput. nih.govelifesciences.org

Optical electrophysiology techniques allow for the study of activity-dependent modulation of ion channels in a format compatible with high-throughput screening. nih.govnih.govelifesciences.orgresearchgate.net In the context of this compound, optical measurements have been crucial in demonstrating that a sustained depolarization of the cell membrane significantly enhances the inhibitory effect of the compound. nih.govnih.govelifesciences.orgresearchgate.net This state-dependent inhibition is a key characteristic of this compound, which preferentially binds to the inactivated state of the NaV1.7 channel. frontiersin.orgmdpi.com

Researchers have successfully engineered HEK293 cell lines that stably express human NaV1.7 along with "Optopatch" constructs. nih.govelifesciences.org These "NaV1.7-OS" (Optopatch Spiking) cells allow for optical control and reading of cellular electrical activity. nih.govelifesciences.org This system has been used to recapitulate complex voltage-clamp protocols optically and to characterize the pharmacology of NaV1.7 inhibitors like this compound. nih.govnih.govelifesciences.org A pilot screen of 320 FDA-approved compounds using this method successfully stratified them by their binding mechanism and kinetics, with results showing close concordance to traditional patch-clamp measurements. nih.govnih.govelifesciences.orgresearchgate.net This demonstrates the potential of optical electrophysiology to accelerate the discovery of new NaV1.7 inhibitors. nih.govnih.govelifesciences.org

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination of NaV1.7-PF-04856264 Complexes

Understanding the precise interaction between an inhibitor and its target channel is fundamental for rational drug design. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary tool for determining the high-resolution structures of large protein complexes, including ion channels. frontiersin.orgepfl.chresearchgate.netelifesciences.org

While a direct Cryo-EM structure of this compound in complex with NaV1.7 is not explicitly detailed in the provided search results, the results highlight the critical role of Cryo-EM in understanding the binding of related sulfonamide inhibitors to the NaV1.7 channel. frontiersin.orgelifesciences.orgresearchgate.netbiorxiv.org For instance, the structure of the human NaV1.7 channel complexed with other small-molecule inhibitors and toxins has been solved, providing unprecedented insight into the channel's architecture. frontiersin.orgelifesciences.org

A significant breakthrough was the use of a chimeric channel, combining the voltage-sensing domain 4 (VSD4) of human NaV1.7 with a bacterial sodium channel (NaVAb), to solve the crystal structure of the complex with a sulfonamide inhibitor, GX-936. frontiersin.orgelifesciences.orgbiorxiv.org This work revealed that these inhibitors bind to the extracellular face of VSD4, trapping it in an activated conformation and thereby stabilizing the inactivated state of the channel. frontiersin.orgelifesciences.orgbiorxiv.org This structural information is directly relevant to this compound, which belongs to the same class of aryl sulfonamide inhibitors and is known to interact with VSD4. researchgate.netbiorxiv.orgresearchgate.net The insights gained from these structural studies are crucial for the design of new, more potent, and selective NaV1.7 inhibitors. researchgate.netresearchgate.net

Mutagenesis and Chimeric Channel Studies to Elucidate this compound Binding

Site-directed mutagenesis and the creation of chimeric channels are powerful techniques used to pinpoint the specific amino acid residues responsible for a drug's binding and selectivity. pnas.orgstockpr.com These methods have been extensively applied to understand the interaction of this compound with the NaV1.7 channel. pnas.orgstockpr.comnih.gov

Studies have demonstrated that this compound's selectivity for NaV1.7 is determined by its interaction with the S1-S4 voltage-sensor segment of domain 4 (VSD4). pnas.orgstockpr.com By creating chimeric channels where domains from NaV1.7 were swapped with those from the less sensitive NaV1.3 or NaV1.5 channels, researchers were able to isolate VSD4 as the critical region for this compound's potent inhibition. pnas.orgstockpr.com

Further mutational analysis identified specific amino acid residues within the extracellular S2 and S3 segments of VSD4 as key determinants of selectivity. stockpr.com Swapping three key residues in NaV1.7 (Y1537, W1538, and D1586) with the corresponding residues from NaV1.3 resulted in a significant loss of potency for this compound. frontiersin.orgresearchgate.net Conversely, introducing these NaV1.7 residues into other NaV subtypes can confer sensitivity to the inhibitor. pnas.org These findings confirm that the unique amino acid composition of the VSD4 in NaV1.7 creates a specific binding pocket for this compound and related sulfonamides. pnas.orgstockpr.com

| Mutation/Chimera | Effect on this compound Potency | Reference |

| Replacement of NaV1.7 Domain 4 with NaV1.3 Domain 4 | Significant loss of potency | pnas.orgstockpr.com |

| Y1537S/W1538R/D1586E triple mutation in NaV1.7 | Significant loss of potency | frontiersin.orgresearchgate.net |

| F1737A/Y1744A mutation in NaV1.7 Domain 4 S6 | Nominal change in potency | pnas.org |

This table is based on the provided text and illustrates the effects of specific mutations on the inhibitory action of this compound.

Calcium Imaging Techniques in this compound Research

Calcium imaging is a widely used technique to assess the excitability of neurons and the effects of ion channel modulators. nih.govwhiterose.ac.uk In the context of this compound research, calcium imaging has been employed to study the functional consequences of NaV1.7 inhibition in sensory neurons. nih.govwhiterose.ac.uk

One approach involves using a voltage-gated sodium channel agonist, such as veratridine, to stimulate primary sensory neurons isolated from dorsal root ganglia (DRG). nih.govwhiterose.ac.uk The resulting influx of sodium through NaV channels, including NaV1.7, leads to membrane depolarization and subsequent activation of voltage-gated calcium channels, causing a measurable increase in intracellular calcium concentration. nih.gov

By pre-incubating the neurons with this compound, researchers can observe a reduction in the veratridine-induced calcium response, providing a functional measure of NaV1.7 inhibition. nih.govwhiterose.ac.uk Studies have shown that this compound plays an essential role in eliciting all veratridine response profiles in DRG neurons. whiterose.ac.uk Furthermore, co-application of this compound with inhibitors of other channels, such as the sodium-calcium exchanger (NCX), has been used to investigate the interplay between different ion transport mechanisms in pain sensitization. nih.gov These experiments have demonstrated that the combined inhibition of NaV1.7 and NCX1 results in a more pronounced reduction in calcium fluorescence intensity, suggesting a cooperative role in regulating sodium-calcium homeostasis in DRG neurons. nih.gov

Emerging Research Areas for Pf-04856264

Investigation of PF-04856264 in Non-Pain Indications

The role of voltage-gated sodium channels (NaVs) is no longer considered exclusive to excitable cells like neurons and muscle cells. spandidos-publications.com Research has identified their expression in various 'non-excitable' cell types, including cancer cells, where they are implicated in metastatic processes. spandidos-publications.combiologists.com

Recent studies have highlighted the overexpression of NaV1.7 in several types of cancer, suggesting its involvement in driving the cellular functions underlying metastasis. nih.govnih.gov The expression of NaV1.7 has been linked to increased metastatic potential in breast, prostate, lung, and colon cancer. biologists.com Specifically, mRNA expression levels of NaV1.7 are significantly upregulated in prostate cancer cells compared to normal prostate tissue. spandidos-publications.com In non-small cell lung carcinoma (NSCLC), the functional expression of NaV1.7 is shown to promote cancer cell invasion. biologists.com Similarly, in endometrial cancer, elevated NaV1.7 expression is associated with tumor size, local lymph node metastasis, and poorer survival rates. jcancer.org

While direct studies of this compound in cancer models are limited, research using its close, more potent analog, PF-05089771, demonstrates the therapeutic potential of this class of inhibitors. nih.govjcancer.org In endometrial cancer cells, inhibition of NaV1.7 by PF-05089771 attenuated cancer cell invasion and promoted apoptosis. jcancer.org Studies using other NaV1.7 inhibitors in various cancer cell lines have consistently shown a reduction in cell migration and invasion, underscoring NaV1.7 as a promising pharmacological target for mitigating cancer metastasis. nih.govnih.govresearchgate.net

| Cancer Type | Key Findings Related to NaV1.7 | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Functional expression of NaV1.7 promotes invasion. Inhibition of NaV1.7 activity or expression reduces H460 cell invasion by up to 50%. | biologists.com |

| Prostate Cancer | NaV1.7 mRNA levels are significantly increased in PC-3 and LNCaP prostate cancer cell lines compared to normal tissue. Higher expression correlates with greater invasive capacity. | spandidos-publications.com |

| Endometrial Cancer | NaV1.7 is the most highly expressed subtype in endometrial cancer tissues. Its level is associated with tumor size, lymph node metastasis, and survival. Inhibition with PF-05089771 attenuated cell invasion. | jcancer.org |

| Breast Cancer | Expression of functional voltage-gated sodium channels is implicated in metastatic potential. | biologists.com |

The precise mechanism by which NaV1.7 contributes to cancer progression is an active area of research, but several signaling pathways have been implicated. nih.govresearchgate.net The functional activity of NaV1.7 appears to enhance the secretion of extracellular matrix proteases, like matrix metalloproteinases (MMPs), which are critical for cell migration and invasion. nih.govresearchgate.net This may be driven by a cascade involving the upregulation of MACC1 and NHE-1 expression, which are controlled by pathways such as p38 MAPK and HGF/c-MET signaling. nih.govresearchgate.net

Furthermore, NaV1.7 activity can indirectly upregulate Rho GTPases like Rac, which are crucial for cytoskeleton reorganization and cell adhesion. nih.govresearchgate.net In NSCLC, epidermal growth factor receptor (EGFR) signaling, a key driver of cancer progression, upregulates NaV1.7 expression. biologists.com This regulation occurs via the ERK1/2 pathway, which controls the transcription of the channel's gene to specifically promote cellular invasion. biologists.com There also appears to be a connection between NaV1.7 and proteins involved in the PKA signaling pathway. nih.govresearchgate.net

Role of NaV1.7 and this compound in Cancer Metastasis

Comparative Pharmacological Studies with Other NaV1.7 Inhibitors (e.g., Peptides, Other Small Molecules)

This compound was a pioneering small molecule that demonstrated high selectivity for NaV1.7. pnas.orgelifesciences.org It interacts with the S1–S4 voltage sensor segment of Domain 4, a distinct binding site from local anesthetics and tetrodotoxin (TTX). pnas.orgresearchgate.net

Pharmacological comparisons reveal the landscape of NaV1.7 inhibitor development. This compound shows an IC50 of 28 nM for human NaV1.7, with over 1,000-fold selectivity against the cardiac channel NaV1.5 and the neuronal channel NaV1.3. pnas.org A broader screening found it to be >40-fold selective for NaV1.7 over all other NaV subtypes. mdpi.com

In contrast, other small molecules show different profiles. CNV1014802 (raxatrigine), for instance, was found to be a non-selective NaV inhibitor, with an IC50 for NaV1.7 of 6.3 µM in the open/inactivated state, making this compound approximately 50 times more potent at this target. mdpi.comoatext.com Despite this, a 30 mg/kg dose of both this compound and CNV1014802 produced comparable analgesic effects in a mouse model, suggesting complex relationships between in vitro potency and in vivo efficacy. oatext.com

Peptide toxins from venomous creatures represent another major class of NaV1.7 inhibitors. mdpi.com For example, GpTx-1, a spider venom peptide, selectively inhibits NaV1.7. researchgate.net In a mouse model of NaV1.7-mediated pain, GpTx-1 was effective when co-administered with a channel activator locally, while this compound was effective when delivered both locally and systemically. researchgate.net The development of peptide inhibitors is advancing through computational design, with engineered peptides like PTx2-3127 showing an IC50 of 7 nM for NaV1.7 and over 1000-fold selectivity against other NaV channels. elifesciences.org

| Inhibitor | Class | NaV1.7 Potency (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| This compound | Small Molecule (Aryl Sulfonamide) | 28 nM | >1000-fold vs NaV1.3/NaV1.5; >40-fold vs all other NaV subtypes. | pnas.orgmdpi.com |

| PF-05089771 | Small Molecule (Aryl Sulfonamide) | 15 nM | Highly selective for NaV1.7. | researchgate.net |

| CNV1014802 (Raxatrigine) | Small Molecule | 6.3 µM (open state) | Non-selective; also inhibits NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8. | mdpi.comoatext.com |

| ICA-121431 | Small Molecule | >5,000 nM | Selective for NaV1.1/NaV1.3 (IC50 ~19 nM). | pnas.org |

| GpTx-1 | Peptide (Spider Venom) | Not specified | Selectively inhibits NaV1.7. | researchgate.net |

| PTx2-3127 | Peptide (Engineered) | 7 nM | >1000-fold vs NaV1.1, 1.3, 1.4, 1.5, 1.8, 1.9. | elifesciences.org |

Future Directions and Conceptual Advances in this compound-Inspired Drug Design

The discovery of this compound and its unique binding site on the VSD4 of NaV1.7 was a landmark achievement that catalyzed new strategies in drug design. elifesciences.org A direct legacy of this compound is PF-05089771, an optimized and more potent successor that advanced to clinical trials. researchgate.netmdpi.com The development of PF-05089771 involved modifications to the this compound structure to improve metabolic stability and reduce potential drug-drug interactions. researchgate.net

However, the fact that even highly selective inhibitors like PF-05089771 have not met clinical endpoints for pain has spurred further innovation. elifesciences.org This has highlighted the need for modern, structure-guided design approaches to create inhibitors with improved therapeutic windows. elifesciences.orgelifesciences.org

A significant conceptual advance is the use of cryogenic electron microscopy (cryo-EM) to obtain high-resolution structures of inhibitors bound to the NaV1.7 channel. elifesciences.orgnih.gov This technology has revealed that different classes of inhibitors, such as aryl- and acylsulfonamides, can bind to the VSD4 in unexpected ways. nih.gov This knowledge enables the rational design of novel hybrid inhibitors that bridge these distinct binding pockets, potentially generating molecules with substantially different properties. elifesciences.orgnih.gov

Another future direction involves rethinking the drug discovery process itself. Researchers have proposed that traditional high-throughput screening assays may be biased toward non-selective mechanisms. pnas.org By designing mechanism-specific assays that exploit the different drug binding sites (e.g., VSD4 vs. the central pore), it is possible to preferentially identify novel, selective chemical scaffolds. pnas.org Future research may also focus on strategies like combined inhibition targeting multiple NaV subtypes or developing biologics like engineered peptides that offer extended therapeutic windows and improved target selectivity. researchgate.netfrontiersin.org

Q & A

Q. What is the primary molecular target of PF-04856264, and how does its selectivity profile influence experimental design?

this compound selectively inhibits the Nav1.7 voltage-gated sodium channel, with species-specific potency: IC₅₀ values are 28 nM (human), 131 nM (mouse), 19 nM (cynomolgus monkey), and 42 nM (dog), but it exhibits low potency in rats (>300 nM) . This selectivity necessitates careful model selection; for example, rat models may require alternative inhibitors or genetic modifications to validate findings. Researchers should prioritize species with high Nav1.7 homology to humans (e.g., cynomolgus monkeys) for translational studies.

Q. Which validated in vivo models are appropriate for evaluating this compound's analgesic efficacy?

The destabilization of the medial meniscus (DMM) mouse model is widely used to study this compound's effects on osteoarthritis (OA)-associated pain and disease progression. Key endpoints include von Frey filament testing (mechanical allodynia), gait analysis (walking distance), and histological assessments (OARSI scoring, collagen degradation markers like MMP13) . For neuropathic pain, spared nerve injury (SNI) models in rodents, combined with patch-clamp electrophysiology in dorsal root ganglion (DRG) neurons, are effective for quantifying Nav1.7 current modulation .

Advanced Research Questions

Q. How can researchers address species-specific discrepancies in this compound's pharmacological activity during preclinical-to-clinical translation?

The compound's low rat Nav1.7 potency (>300 nM) contrasts with its efficacy in mice and primates, highlighting the need for cross-species IC₅₀ comparisons early in study design . Methodological solutions include:

Q. What integrated methodologies are required to investigate this compound's dual role in pain signaling and chondroprotection?

To dissect these mechanisms, researchers should combine:

- Behavioral assays : von Frey testing and dynamic weight-bearing analysis to quantify analgesia .

- Molecular profiling : qPCR/Western blotting of cartilage degradation markers (e.g., MMP13, ADAMTS5) in OA chondrocytes .

- Electrophysiology : Patch-clamp recordings in DRG neurons to isolate Nav1.7 currents ("Net" current analysis using this compound-sensitive traces) .

- Histopathology : Immunohistochemical staining of joint tissues for collagen integrity (Col2) and inflammatory mediators (COX2) .

Q. How can contradictory data on this compound's efficacy in different pain models be reconciled?

Discrepancies may arise from model-specific Nav1.7 expression patterns or off-target effects. Researchers should:

- Conduct concentration-response curves across models to establish therapeutic windows.

- Use siRNA knockdown or CRISPR-edited Nav1.7 null models to confirm target specificity.

- Compare pharmacokinetic profiles (e.g., CNS penetration) in peripheral vs. central pain models .

Methodological Guidance

- For in vitro studies : Use primary human OA chondrocytes to assess cartilage-protective effects, with IL-1β stimulation to mimic inflammatory conditions .

- For in vivo studies : Employ longitudinal designs with staggered this compound dosing to differentiate acute analgesic effects from long-term disease modification .

- Data interpretation : Normalize Nav1.7 current densities to cell capacitance in patch-clamp experiments to account for variations in cell size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.